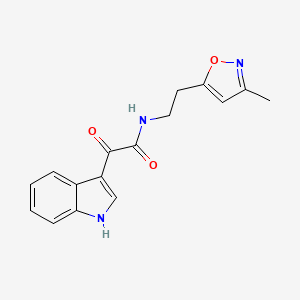

![molecular formula C20H21N5O2 B2889173 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-80-9](/img/structure/B2889173.png)

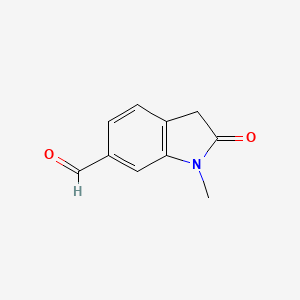

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

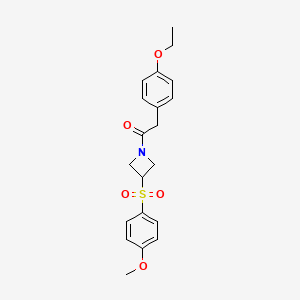

The compound is a complex organic molecule that contains an indole moiety and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety . The indole moiety is a common structure in many natural products and pharmaceuticals . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety is a heterocyclic structure that is also found in various bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles has been described . Another synthetic procedure involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring is a tricyclic structure with two nitrogen atoms and two carbonyl groups .Applications De Recherche Scientifique

Urease Inhibition and Antimicrobial Properties

Research has shown that derivatives of pyrido[2,3-d]pyrimidine, such as those explored by Rauf et al. (2010), exhibit promising urease inhibition activity. These compounds were synthesized through reactions involving 4-methyl-2-aminopyridine and various amino components, demonstrating moderate to significant urease inhibition, which suggests potential applications in treating diseases related to urease activity, such as infections caused by Helicobacter pylori. Furthermore, Alwan et al. (2014) investigated pyrido[1,2-a] pyrimidine derivatives, showing variable antibacterial activities, indicating their potential in antimicrobial therapy (Rauf et al., 2010) (Alwan et al., 2014).

Optical and Electronic Applications

The study by Hu et al. (2015) introduced an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its utility as an electron transport layer in inverted polymer solar cells. The inherent electron-deficient nature and planar structure of the DPP backbone, similar to the core structure of the compound of interest, suggest its potential in enhancing the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to pyrimidines, as explored by Nofal et al. (2011), have shown significant anti-inflammatory and analgesic activities. These findings underscore the potential therapeutic benefits of these compounds in managing pain and inflammation, thereby indicating the broader pharmacological potential of pyrimidine derivatives in medical research (Nofal et al., 2011).

Synthesis and Structural Exploration

Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into their structural, spectral, and computational properties. This study highlights the versatility of pyrido[2,3-d]pyrimidine frameworks in synthesizing compounds with varied functional groups, paving the way for the development of novel molecules with potential scientific and industrial applications (Ashraf et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitRIPK1 , a kinase involved in necroptosis, and cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in inflammatory responses.

Mode of Action

It’s known that similar compounds can inhibit ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . They can also block arachidonate binding to competitively inhibit both COX-1 and COX-2 .

Biochemical Pathways

Similar compounds have been found to affect thearachidonic acid pathway , which is involved in the synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses.

Result of Action

This compound has been found to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions involving necroptosis or inflammation.

Propriétés

IUPAC Name |

5-[2-(1H-indol-3-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-12-10-23-18-16(19(26)25(3)20(27)24(18)2)17(12)21-9-8-13-11-22-15-7-5-4-6-14(13)15/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIYVJRHAANBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCCC3=CNC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

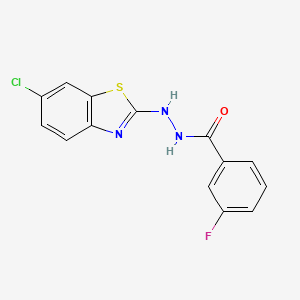

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

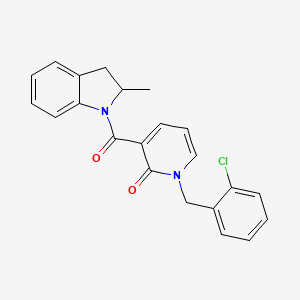

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)

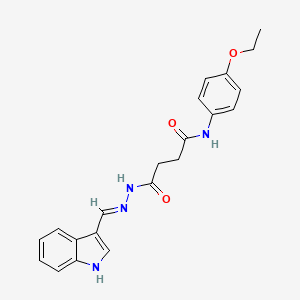

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)